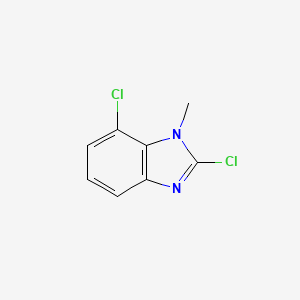

2,7-Dichloro-1-methyl-1h-1,3-benzodiazole

Description

Significance of 1H-1,3-Benzodiazole Scaffolds in Modern Chemical and Biological Research

The 1H-1,3-benzodiazole (benzimidazole) scaffold is a bicyclic aromatic system formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. isca.innih.gov This unique structure confers a range of physicochemical properties—such as the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and coordinate with metals—that allow it to bind readily with various biomolecules like enzymes and nucleic acids. nih.gov The therapeutic potential of this nucleus has been recognized since 1944, and its derivatives have become central to drug discovery and design. nih.gov

The versatility of the benzimidazole (B57391) core is demonstrated by its presence in numerous commercially available drugs with a wide spectrum of pharmacological activities. isca.inmdx.ac.uknih.gov These activities are diverse and can be modulated by the nature and position of substituents on the benzimidazole ring system. nih.govekb.eg Researchers have successfully developed benzimidazole derivatives as potent agents for a multitude of therapeutic applications. nih.govekb.eg

Table 1: Selected Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Antimicrobial | Includes antibacterial and antifungal properties. Benzimidazole compounds can inhibit the growth of or kill various microorganisms. isca.in | isca.in |

| Antiviral | Effective against a range of viruses. For example, certain derivatives have shown potent inhibition of enteroviruses. nih.gov | nih.gov |

| Anticancer | Exhibit antitumor properties, with some derivatives showing significant activity against various human cancer cell lines. nih.gov | nih.gov |

| Anthelmintic | Widely used against parasitic worms (helminths) in both human and veterinary medicine. They often work by inhibiting microtubule formation in the parasites. scholarsresearchlibrary.comwikipedia.org | scholarsresearchlibrary.comwikipedia.org |

| Anti-inflammatory | Some derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory mediators called prostaglandins. | |

| Antihypertensive | Includes angiotensin II receptor blockers like candesartan (B1668252) and telmisartan, which are used to treat high blood pressure. wikipedia.org | wikipedia.org |

| Proton Pump Inhibitors | A major class of drugs (e.g., omeprazole, lansoprazole) used to reduce stomach acid production and treat conditions like ulcers and acid reflux. isca.in | isca.in |

The broad biological activity of this scaffold ensures that new formulations and derivatives of benzimidazole remain a subject of intense interest for scientists in pharmacological and medicinal chemistry fields. ekb.egekb.eg

Historical Overview of 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole and Related Benzodiazole Derivatives

The study of benzimidazole and its derivatives is built upon a long history of developments in heterocyclic chemistry. Understanding this evolution provides context for the specific structural modifications, such as dichlorination and N-methylation, that lead to compounds like this compound.

The history of benzimidazole synthesis dates back to 1872, when Hoebrecker first prepared a derivative through the reduction of 2-nitro-4-methylacetanilide. scholarsresearchlibrary.comscholarsresearchlibrary.com A few years later, Ladenburg reported a more direct synthesis by reacting 3,4-diamino toluene (B28343) with acetic acid. scholarsresearchlibrary.com However, the most common and foundational method for creating the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, such as an aldehyde followed by oxidation. isca.inwikipedia.org

The discovery that the benzimidazole nucleus is a component of vitamin B12 (as N-ribosyl-dimethylbenzimidazole) significantly spurred interest in its biological relevance. wikipedia.orgacs.org This finding established the benzimidazole ring as a stable and biocompatible platform upon which a multitude of drugs could be developed. wikipedia.org Over the decades, numerous synthetic methodologies have been developed to create substituted benzimidazoles, employing various catalysts and reaction conditions to improve yields, efficiency, and environmental friendliness. nih.govnih.gov These advancements have allowed chemists to systematically modify the core structure to enhance specific biological activities, leading to the vast library of benzimidazole-based compounds known today. scholarsresearchlibrary.comscholarsresearchlibrary.com

The specific functional groups on the benzimidazole scaffold are critical in determining a molecule's pharmacological profile. Halogenation, particularly chlorination, and N-alkylation, such as methylation, are common and impactful modifications in medicinal chemistry.

Dichlorinated Benzodiazoles: The introduction of chlorine atoms to the benzene portion of the benzimidazole ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. For instance, dichlorinated moieties are present in various biologically active heterocyclic compounds. Research into related structures, such as 4,5-dichloro-1,2-dithiole-3-thione, highlights how dichlorinated precursors can be used to synthesize complex heterocyclic systems, including benzimidazole derivatives. researchgate.net The specific placement of the two chlorine atoms, as in the 2,7-dichloro configuration, creates a distinct electronic and steric profile that can influence its interactions with molecular targets.

N-Methylated Benzodiazoles: Methylation at one of the nitrogen atoms of the imidazole ring (N-alkylation) is another key structural modification. This change removes the acidic proton, preventing the compound from acting as a hydrogen bond donor at that position and altering its basicity. wikipedia.org N-methylation can also impact the molecule's solubility, metabolic stability, and ability to cross biological membranes. nih.gov Furthermore, it can direct the molecule's conformation and steric interactions, which may lead to higher selectivity for a specific receptor or enzyme. nih.govmdpi.com The development of regioselective N-methylation techniques has been a focus of synthetic chemistry, allowing for the precise synthesis of specific isomers, which is crucial as different N-methylated isomers can have distinct biological activities. nih.gov The "1-methyl" designation in this compound specifies which of the two nitrogen atoms bears the methyl group, fixing its structure and eliminating the tautomerism seen in unsubstituted benzimidazoles. scholarsresearchlibrary.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature indicates that while the broader class of substituted benzimidazoles is extensively studied, specific research focusing solely on this compound is limited. Much of the available research investigates related structures or uses similar compounds as intermediates in the synthesis of more complex molecules. For example, a study on corticotropin-releasing factor 1 (CRF1) receptor antagonists involved the synthesis and evaluation of a complex benzimidazole derivative, 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole, which shares the 1-methyl and a chloro-substituted pattern. nih.gov This highlights the utility of the substituted benzimidazole core in developing neurologically active agents.

The primary knowledge gap, therefore, is the lack of a detailed pharmacological and biological profile for this compound itself. Its specific potential as an anticancer, antimicrobial, or antiviral agent, among other possibilities, has not been thoroughly explored. ekb.egscholarsresearchlibrary.com

Future research could focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes specifically for this compound.

Biological Screening: Systematically evaluating the compound against a wide range of biological targets, including cancer cell lines, microbial strains, and viral assays, to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other chlorinated and N-methylated isomers to understand how the specific placement of these substituents influences its biological effects.

Investigating this specific compound would fill a gap in the current understanding of benzimidazole chemistry and could potentially lead to the discovery of a new lead compound for drug development.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBMRJXGAQGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)N=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,7 Dichloro 1 Methyl 1h 1,3 Benzodiazole

Classical and Foundational Synthetic Routes to 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole

The foundational routes to benzodiazole (also known as benzimidazole) derivatives are well-established, typically involving the cyclization of a substituted benzene (B151609) precursor. nih.gov These methods, while robust, often require stringent reaction conditions and multiple discrete steps.

The classical synthesis of a benzodiazole core involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives. nih.govpnu.ac.ir For this compound, this necessitates a precisely substituted o-phenylenediamine precursor.

A representative multi-step sequence would be:

Precursor Synthesis : Formation of the key intermediate, 3,6-dichloro-N1-methylbenzene-1,2-diamine. This is a multi-step process in itself, often starting from a less complex dichlorinated aniline.

Cyclocondensation : The reaction of this diamine with a reagent like formic acid. This step is typically performed at high temperatures, often under acidic conditions, to facilitate the cyclization and dehydration that forms the imidazole (B134444) ring fused to the benzene core.

These sequential, or multistep, syntheses provide a reliable pathway to the target molecule, allowing for purification of intermediates at each stage to ensure the final product's purity. nih.gov

The success of the synthesis is critically dependent on the preparation of the correct precursor. The primary precursor is 3,6-dichloro-N1-methylbenzene-1,2-diamine. The strategic placement of the chloro, amino, and methylamino groups on the benzene ring is paramount.

The synthesis of this precursor typically involves a series of reactions on a commercially available starting material, such as dichloroaniline. The optimization of this process involves:

Controlling Isomer Formation : Directing nitration, chlorination, and other electrophilic substitution reactions to achieve the desired substitution pattern.

Protecting Group Strategy : Utilizing protecting groups for the amine functionalities to control their reactivity during subsequent steps, such as N-methylation.

Reaction Condition Tuning : Adjusting temperature, catalysts, and solvents for each step (nitration, reduction of the nitro group, N-methylation) to maximize the yield of the desired isomer and minimize side-product formation.

Contemporary and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, safety, and environmental sustainability. These principles have led to the development of new methods for benzodiazole synthesis that offer significant advantages over classical routes.

The use of catalysts in the cyclocondensation step for benzodiazole formation can dramatically improve reaction efficiency. semanticscholar.org Various heterogeneous and homogeneous catalysts have been employed to facilitate the reaction under milder conditions, reduce reaction times, and increase product yields. nih.gov These catalysts often work by activating the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the diamine. nih.gov

Several types of catalysts have proven effective for the synthesis of the benzodiazole scaffold:

Nanoparticle Catalysts : Materials such as ZnO, TiO2, and Fe2O3 nanoparticles have been used to catalyze the condensation reaction, often in eco-friendly solvents like water or under solvent-free conditions. nih.govnih.gov

Solid Acid Catalysts : Materials like nano montmorillonite (B579905) clay serve as efficient, reusable solid acid catalysts that facilitate the reaction with easy work-up procedures. pnu.ac.ir

| Catalyst | Reaction Conditions | Typical Reaction Time | Typical Yield | Reference |

| ZnO Nanoparticles | Ethanol, 70°C | 15 min - 2 h | High | semanticscholar.orgnih.gov |

| Nano Montmorillonite Clay | Solvent-free, Room Temp. | 10 - 30 min | Good to Excellent | pnu.ac.ir |

| Nano-Fe₂O₃ | Aqueous medium | Short | High | nih.gov |

| H₂O₂/TiO₂ P25 | Solvent-free | Short | Excellent | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pharmainfo.in For the synthesis of benzodiazoles, microwave irradiation can drastically reduce reaction times from many hours to mere minutes. This rapid heating is effective for the cyclocondensation step, leading to higher throughput and often cleaner reactions with improved yields compared to conventional heating methods. scispace.comarkat-usa.org The technique is applicable to reactions using various starting materials, including aldehydes, carboxylic acids, and esters, with the corresponding o-phenylenediamine. scispace.com

| Synthesis Step | Conventional Heating | Microwave-Assisted Method | Reference |

| Benzimidazole (B57391) Formation | 2 - 2.5 hours | 6 minutes | |

| Yield | 85% | 94% |

Flow chemistry, or continuous manufacturing, represents a paradigm shift in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability. uc.pt In a flow system, reagents are continuously pumped through a reactor where they mix and react. The precise control over temperature, pressure, and residence time can lead to higher yields and selectivity. nih.gov

For the production of this compound, a flow process could be designed where a stream of the 3,6-dichloro-N1-methylbenzene-1,2-diamine precursor is mixed with a stream of formic acid (or another suitable electrophile) and a catalyst. This mixture would then pass through a heated reactor coil to effect the cyclization. The modular nature of flow chemistry also allows for the integration of multiple reaction and purification steps into a single, continuous process, which is a significant advantage for multi-step syntheses. uc.pt

Green Chemistry Principles Applied to Benzodiazole Synthesis

The application of green chemistry principles to the synthesis of benzimidazoles, including chlorinated derivatives, aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. sphinxsai.comresearchgate.netijpdd.org Traditional methods for benzimidazole synthesis often involve harsh conditions, toxic solvents, and stoichiometric reagents. mdpi.com In contrast, modern approaches focus on catalysis, the use of benign solvents, and energy-efficient reaction activation methods like microwave irradiation. nih.govrjptonline.org

Several green methodologies have been reported for the synthesis of benzimidazole derivatives, which can be conceptually applied to the synthesis of this compound. mdpi.com These include:

Catalytic Syntheses: The use of various catalysts, including Lewis acids and transition metals, can promote the cyclization reactions under milder conditions. mdpi.com For instance, catalysts like ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have been shown to be effective. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and often improving yields. nih.govrjptonline.org This technique has been successfully applied to the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. sphinxsai.com

Use of Renewable Resources: Exploring the use of renewable starting materials and catalysts derived from natural sources is an active area of research. sphinxsai.com

A comparative overview of conventional versus green synthetic approaches for benzimidazoles is presented in the table below.

| Feature | Conventional Methods | Green Methods |

| Reaction Time | Often several hours | Can be reduced to minutes |

| Energy Consumption | High (prolonged heating) | Lower (e.g., microwave) |

| Solvents | Often toxic and volatile organic solvents | Water, PEG, or solvent-free |

| Catalysts | Stoichiometric reagents, strong acids | Recyclable catalysts, mild conditions |

| Waste Generation | Significant | Minimized |

| Yields | Variable | Often improved |

This table provides a generalized comparison of conventional and green synthesis approaches for benzimidazoles.

Stereoselective Synthesis and Chiral Modifications of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For benzimidazole derivatives, this can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. While most asymmetric functionalizations of benzimidazoles occur at the nucleophilic nitrogen atom, recent methods have been developed for the enantioselective functionalization at the C2 position.

One notable approach involves the copper-hydride catalyzed C2-allylation of benzimidazoles using 1,3-diene pronucleophiles. This method allows for the formation of C2-allylated products with high enantioselectivity. The reaction is compatible with halogenated benzimidazoles, suggesting its potential applicability to a this compound precursor.

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. For the synthesis of substituted benzodiazoles, diastereoselectivity can be achieved by employing chiral auxiliaries or by substrate-controlled reactions where the existing stereocenter directs the stereochemical outcome of the subsequent reaction.

While specific examples for this compound are not documented, diastereoselective methods have been developed for other heterocyclic systems, which could potentially be adapted. For instance, the diastereoselective synthesis of substituted diaziridines and trifluoromethylcyclopropanes has been reported, showcasing the ability to control stereochemistry in complex scaffolds.

Derivatization Strategies for Expanding the Chemical Space of this compound Scaffolds

Derivatization of the this compound core is crucial for exploring its structure-activity relationships and developing new compounds with tailored properties. Functionalization can be targeted at various positions of the benzimidazole ring system.

N1-Position: The nitrogen at the 1-position is already substituted with a methyl group in the target compound. However, in related benzimidazole syntheses, the N1-position is a common site for introducing a wide variety of substituents. nih.gov This is typically achieved by N-alkylation or N-arylation reactions of the corresponding NH-benzimidazole precursor using a suitable electrophile in the presence of a base. nih.gov The nature of the substituent at the N1-position can significantly influence the biological and physicochemical properties of the molecule. nih.gov

C2-Position: The chlorine atom at the C2 position is a versatile handle for further functionalization. As an electron-withdrawing group, it activates the position for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate novel 2-substituted benzimidazole derivatives. For example, 2-chloromethyl-1H-benzimidazole has been used as a precursor to synthesize various derivatives by reacting it with different nucleophiles. researchgate.net A similar reactivity can be expected for this compound. A related compound, 2-chloro-1-methylbenzimidazole, has been shown to react with sodium hydroselenide to yield 1-methyl-2,3-dihydro-1H-benzimidazole-2-selone, demonstrating the reactivity of the C2-chloro substituent. nih.gov

The table below summarizes potential derivatization reactions at the C2 position.

| Reagent/Catalyst | Product Type |

| Amines (R-NH₂) | 2-Amino-benzimidazoles |

| Thiols (R-SH) | 2-Thio-benzimidazoles |

| Alkoxides (R-O⁻) | 2-Alkoxy-benzimidazoles |

| Organoboronic acids (Suzuki Coupling) | 2-Aryl/Alkenyl-benzimidazoles |

| Organostannanes (Stille Coupling) | 2-Aryl/Alkenyl-benzimidazoles |

This table outlines potential derivatization reactions at the C2 position of 2-chloro-substituted benzimidazoles.

The reactivity of the this compound core is influenced by the electronic properties of its substituents. The two chlorine atoms are electron-withdrawing groups, which generally decrease the electron density of the aromatic system and can affect the rates and regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. Conversely, the methyl group at the N1 position is an electron-donating group.

The introduction of further substituents on the benzene ring (at positions 4, 5, and 6) would require specific synthetic strategies, likely starting from a pre-functionalized o-phenylenediamine precursor. The nature of these additional substituents would further modulate the electronic properties and, consequently, the chemical reactivity of the entire molecule. For instance, the introduction of electron-donating groups would activate the ring towards electrophilic substitution, while additional electron-withdrawing groups would further deactivate it.

Influence of Substituent Electronic and Steric Properties on Synthetic Yields and Selectivity

The electronic and steric characteristics of the chloro substituents at positions 2 and 7 exert a profound influence on the synthetic outcomes, particularly concerning yield and the regioselectivity of the N-methylation step.

Electronic Effects: The chlorine atoms are strongly electron-withdrawing, which deactivates the benzene ring and influences the properties of the imidazole moiety.

N-H Bond Acidity: The inductive effect of the two chloro groups increases the acidity of the N-H proton in the imidazole ring. This facilitates the formation of the corresponding benzimidazolide (B1237168) anion under basic conditions, which is a key intermediate in the N-alkylation reaction.

Steric Effects: The steric hindrance created by the chloro group at the 7-position is a critical determinant of regioselectivity in the N-methylation reaction.

Regioselectivity of N-methylation: The bulky chloro substituent at the 7-position sterically encumbers the N-1 position. Consequently, an incoming methylating agent would face greater steric hindrance when approaching the N-1 nitrogen compared to the less hindered N-3 nitrogen. This steric factor would typically favor the formation of the 2,7-dichloro-3-methyl-1H-1,3-benzodiazole isomer. However, specialized synthetic methods have been developed for the regioselective N-methylation of (benz)imidazoles that can lead to the formation of the more sterically hindered product, which would be the desired outcome in this case. nih.gov

The interplay between these electronic and steric factors dictates the regiochemical outcome of the N-methylation. While electronic effects might slightly favor the N-3 position, the steric hindrance at N-1 is a more dominant factor. Therefore, achieving a high yield of this compound likely requires a synthetic strategy that can overcome this steric bias.

Synthetic Challenges and Future Directions in this compound Chemistry

The synthesis of this compound is accompanied by several challenges that need to be addressed to ensure efficient and scalable production for research and potential developmental applications.

Yield Optimization and Side-Product Mitigation Strategies

Yield Optimization: Maximizing the yield of the target compound requires meticulous optimization of the reaction conditions in both the cyclization and methylation steps.

Cyclization Step: The efficiency of the initial ring formation can be enhanced by screening various condensing agents and reaction parameters. The use of microwave-assisted synthesis has been shown to accelerate this type of reaction and improve yields. nih.gov

N-methylation Step: A thorough investigation of methylating agents, bases, solvents, and temperature is crucial for optimizing the yield of the desired N-1 methylated product.

Side-Product Mitigation: The principal side-product is the undesired regioisomer, 2,7-dichloro-3-methyl-1H-1,3-benzodiazole. Minimizing its formation is a key objective.

Regioselective Methylation: The central challenge lies in controlling the regioselectivity of the N-methylation. The exploration of advanced catalytic systems or the use of directing groups could potentially favor the formation of the sterically more hindered N-1 isomer. nih.gov

Purification: In instances where a mixture of regioisomers is obtained, the development of efficient purification protocols is essential. While chromatographic methods are suitable for small-scale purification, for larger quantities, the development of selective crystallization techniques would be more practical and cost-effective.

Scalability Considerations for Research and Developmental Applications

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes introduces a new set of challenges.

Scalability Challenges:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is dependent on the cost and ready availability of the 3,6-dichloro-1,2-phenylenediamine precursor.

Reaction Safety: N-alkylation reactions, particularly when employing highly reactive reagents, can be exothermic. Careful control of the reaction temperature and addition rates is critical to ensure safety during scale-up.

Product Isolation: The isolation and purification of large quantities of the final product, free from its regioisomeric impurity, can be a bottleneck in the production process.

Future Directions:

Flow Chemistry: The implementation of continuous flow technology could provide better control over reaction parameters, improve safety, and facilitate a more streamlined and automated synthesis.

Green Chemistry: The adoption of more environmentally benign solvents, a reduction in the number of synthetic steps, and the minimization of waste are important goals for developing a sustainable and scalable process. semanticscholar.org

The following interactive data table illustrates the influence of aldehyde substituents on the yield of benzimidazole synthesis, providing a reference for optimizing the synthesis of the target compound.

| Entry | Aldehyde Substituent | Electronic Nature | Yield (%) |

|---|---|---|---|

| 1 | 4-OCH3 | Electron-donating | 85 |

| 2 | 4-CH3 | Electron-donating | 82 |

| 3 | H | Neutral | 90 |

| 4 | 4-Cl | Electron-withdrawing | 92 |

| 5 | 4-NO2 | Strongly electron-withdrawing | 95 |

This interactive table summarizes key scalability challenges and potential solutions for the synthesis of this compound.

| Challenge | Proposed Solution |

|---|---|

| Regioisomeric Impurity | Development of highly regioselective methylation protocols; efficient crystallization-based purification. |

| Exothermic Reactions | Implementation of flow chemistry for superior thermal management; controlled reagent addition. |

| Starting Material Cost | Route scouting for more economical starting materials; process optimization to maximize throughput. |

| Large-Scale Purification | Focus on developing non-chromatographic purification methods such as selective precipitation or fractional crystallization. |

Structure Activity Relationship Sar Studies and Rational Design of 2,7 Dichloro 1 Methyl 1h 1,3 Benzodiazole Derivatives

Systematic Exploration of Structural Determinants Governing Biological Activities of 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole Analogues

The biological profile of this compound derivatives is dictated by the interplay of its three key structural components: the benzimidazole (B57391) core, the dichloro substitution pattern, and the N-1 methyl group. Alterations to any of these elements can profoundly impact the molecule's interaction with biological targets. researchgate.netresearchgate.net

The presence and position of halogen atoms on the benzimidazole ring are critical determinants of a compound's activity. In the case of this compound, the two chlorine atoms significantly influence the molecule's electronic and lipophilic character. Halogen substitutions, particularly chlorine, can enhance membrane permeability and introduce specific electronic interactions (such as halogen bonding) with target receptors.

Studies on various substituted benzimidazoles reveal that the position of chlorine atoms is crucial. For instance, shifting the chlorine atoms from the 2,7-positions to other locations like the 5,6-positions can lead to different biological activities. The 2,7-dichloro pattern establishes a specific electronic distribution and steric profile that defines its interaction space. Research on related compounds has shown that dichloro-substitution can be favorable for certain activities. For example, a 3,4-dichloro substitution on a terminal phenyl ring of a benzothiazole-containing urea (B33335) derivative was found to yield the best inhibitory potencies in one study. nih.gov This underscores the principle that the specific placement of chloro groups is a key variable in optimizing biological efficacy.

Table 1: Influence of Dichloro Substitution Patterns on Hypothetical Receptor Binding Affinity

| Substitution Pattern | Key Properties Influenced | Postulated Effect on Binding |

| 2,7-Dichloro | High lipophilicity, specific electronic distribution, potential for halogen bonding at distinct vector angles. | Defines a unique steric and electronic profile for target engagement. |

| 5,6-Dichloro | Altered dipole moment, different steric hindrance pattern compared to 2,7-dichloro. | May favor binding to different targets or alter affinity for the same target. |

| 4,6-Dichloro | Asymmetric electronic and steric profile. | Could lead to different binding orientations within a receptor pocket. |

| Monochloro (e.g., 2-Chloro) | Reduced lipophilicity compared to dichloro derivatives. | Generally results in a different activity profile, may serve as a baseline for SAR. |

This table is illustrative, based on general principles of medicinal chemistry applied to the benzodiazole scaffold.

The methylation at the N-1 position of the benzimidazole ring plays a multifaceted role in the molecule's biological activity. The N-1 position is recognized as a key site where substitutions can positively influence chemotherapeutic efficacy. acs.orgrsc.org

The primary effects of the N-methyl group include:

Preventing Tautomerization: The methyl group locks the molecule in a single tautomeric form, which can be crucial for consistent receptor recognition.

Steric Influence: The methyl group can introduce steric hindrance that favors a specific conformation of the molecule, potentially one that is more active. It can also directly interact with hydrophobic pockets within a target's binding site.

Blocking Hydrogen Bonding: The N-H group of an unsubstituted benzimidazole can act as a hydrogen bond donor. N-methylation removes this capability, which can be either beneficial or detrimental depending on the specific interactions required for binding to a target.

Positional and Substituent Variations on Benzodiazole Core and their Effects on Target Binding and Efficacy

Beyond the defining 2,7-dichloro and 1-methyl features, further modifications to the benzodiazole core are a common strategy to refine biological activity. The C-2, C-5, and C-6 positions are particularly important for pharmacological effects. nih.gov Structure-activity relationship studies on the broader class of benzimidazoles have provided a roadmap for such modifications.

Table 2: Effect of Hypothetical Substitutions on the this compound Scaffold

| Position of Variation | Type of Substituent | General Effect on Properties | Potential Impact on Biological Activity |

| C-5 | Small alkyl (e.g., -CH₃) | Increases lipophilicity. | May enhance membrane permeability or fit into hydrophobic pockets. |

| C-5 | Methoxy (-OCH₃) | Electron-donating, increases polarity. | Can form hydrogen bonds and alter electronic interactions. |

| C-6 | Nitro (-NO₂) | Strong electron-withdrawing. | Significantly alters ring electronics, potentially enhancing specific interactions. |

| C-6 | Amino (-NH₂) | Electron-donating, hydrogen bond donor/acceptor. | Can form key hydrogen bonds with target residues. |

This table is illustrative and based on established SAR principles for benzimidazole derivatives.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of a molecule is paramount to its ability to interact with a specific biological target. The conformational properties of the benzodiazole ring system are influenced by its substituents, which can affect both its static shape and its dynamic flexibility.

The specific arrangement of the dichloro and N-methyl groups on the benzodiazole core imposes significant conformational constraints. The N-methyl group, for example, can influence the orientation of substituents at the C-2 position. Studies combining NMR spectroscopy and theoretical calculations on related N-acylhydrazone derivatives of benzimidazole have shown that molecules can exist as mixtures of conformers, such as synperiplanar and antiperiplanar forms. tandfonline.comtandfonline.com The dominant conformation is the one that is most energetically stable, and this is often the biologically active form.

The planarity of the benzimidazole ring system is a key feature, but it can be distorted by bulky substituents. X-ray analysis and NMR studies on N-methylated benzimidazoles have shown that while the core ring system tends to be planar, attached groups may be forced out of this plane due to steric clashes, for example, with the N-methyl group. rsc.org This precise three-dimensional arrangement is critical for fitting into the often-complex topography of a protein's active site, much like a key fits into a lock. researchgate.net

While molecules have preferred low-energy conformations, they are not static. The benzodiazole ring system and its substituents possess a degree of conformational flexibility, including bond rotations and slight ring puckering. This dynamic nature can be crucial for the process of binding to a target. A molecule may adopt a higher-energy conformation to achieve an optimal fit within a binding site, a concept known as "induced fit."

Dynamic NMR studies on related benzothiazole (B30560) and benzoxazole (B165842) derivatives have been used to measure the energy barriers for internal rotation of substituted groups. rsc.org Such studies reveal the energetic cost of conformational changes. For the this compound scaffold, the rotation of any substituent at the C-2 position would be influenced by the steric and electronic properties of the adjacent chlorine and N-methyl groups. Understanding this conformational flexibility is essential for computational modeling and rational drug design, as it allows for a more accurate prediction of how a ligand will adapt and interact with its biological target.

Rational Design Principles for Optimizing this compound-Based Ligands

The rational design of ligands based on the this compound scaffold involves a systematic approach to modify its structure to enhance desired biological activities and physicochemical properties. This process leverages established medicinal chemistry principles to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Key strategies include making subtle modifications through bioisosteric replacements and utilizing the core structure as a foundation in fragment-based design.

Bioisosterism involves the substitution of atoms or functional groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the biological activity of the parent molecule. cambridgemedchemconsulting.com This strategy is a cornerstone of drug design, used to modulate potency, alter metabolic stability, reduce toxicity, or improve solubility. u-strasbg.fr For the this compound scaffold, several positions are amenable to bioisosteric replacement to explore the structure-activity relationship (SAR).

Key Bioisosteric Replacement Strategies:

Halogen Atoms (Positions 2 and 7): The chlorine atoms are significant features, contributing to the molecule's lipophilicity and electronic properties. Replacing these with other halogens (e.g., fluorine, bromine) can fine-tune these characteristics. Fluorine, for instance, can enhance metabolic stability and binding interactions without significantly increasing size. cambridgemedchemconsulting.com Other groups like trifluoromethyl (CF₃) or cyano (CN) can act as bioisosteres for chlorine, offering different electronic and steric profiles that may lead to improved target engagement. cambridgemedchemconsulting.com

N-Methyl Group (Position 1): The methyl group at the N1 position can influence the compound's planarity, solubility, and interaction with metabolic enzymes. Replacing it with other small alkyl groups (e.g., ethyl, isopropyl) can probe the steric tolerance of a target's binding pocket. Another advanced strategy is deuteration (replacing hydrogen with deuterium), which can slow the rate of metabolic cleavage at that position, potentially improving the compound's pharmacokinetic profile. cambridgemedchemconsulting.com

Benzodiazole Core (Scaffold Hopping): In a broader sense, the entire benzodiazole (or benzimidazole) nucleus can be replaced with other bicyclic heterocyclic systems in a process known as scaffold hopping. nih.govnih.gov Bioisosteric scaffolds such as benzothiazole, benzoxazole, or indole (B1671886) can maintain the general three-dimensional arrangement of key interaction points while offering novel intellectual property and potentially different ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netbenthamscience.com

The table below summarizes potential bioisosteric replacements for the this compound scaffold.

| Original Group | Position | Potential Bioisosteric Replacement | Rationale for Replacement |

| Chlorine (Cl) | 2 and 7 | Fluorine (F) | Enhance metabolic stability, potentially improve binding affinity. cambridgemedchemconsulting.com |

| Chlorine (Cl) | 2 and 7 | Trifluoromethyl (CF₃) | Modify electronic properties and lipophilicity. cambridgemedchemconsulting.com |

| Chlorine (Cl) | 2 and 7 | Cyano (CN) | Act as a hydrogen bond acceptor, alter electronic profile. |

| Methyl (CH₃) | 1 | Ethyl (C₂H₅) | Probe for steric limitations in the binding site. |

| Methyl (CH₃) | 1 | Deuterated methyl (CD₃) | Reduce the rate of metabolic degradation (kinetic isotope effect). cambridgemedchemconsulting.com |

| Benzodiazole Core | - | Benzothiazole | Alter core electronics, hydrogen bonding capacity, and patentability. benthamscience.com |

| Benzodiazole Core | - | Indole | Modify core geometry and interaction profile. |

Fragment-Based Drug Discovery (FBDD) is a rational design strategy that begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify weak but efficient binders to a biological target. nih.gov These initial hits serve as starting points for building more potent and selective lead compounds through strategies like fragment growing, linking, or merging. frontiersin.org The this compound structure is well-suited for FBDD methodologies, either as a starting fragment itself or as a core for elaboration.

Hypothetical FBDD Strategies:

Fragment Growing: This approach involves using the dichlorobenzodiazole core as a base and extending its structure by adding functional groups to probe for additional interactions within a target's binding site. nih.gov If structural information (e.g., from X-ray crystallography) of the target is available, substituents can be rationally "grown" from the benzodiazole ring into unoccupied pockets. For example, functional groups could be added at the 4, 5, or 6 positions of the benzene (B151609) ring to seek new hydrogen bonds or hydrophobic interactions.

Fragment Linking: In this scenario, the dichlorobenzodiazole fragment might be found to bind in one sub-pocket of a target, while a different fragment is identified in an adjacent sub-pocket. A linker can then be designed to connect the two fragments, creating a single, more potent molecule that occupies both sites. frontiersin.org The design of the linker is critical to maintain the optimal binding orientation of both fragments.

The table below illustrates hypothetical examples of how FBDD strategies could be applied to the this compound scaffold.

| FBDD Strategy | Starting Fragment(s) | Resulting Structure Concept | Objective |

| Fragment Growing | This compound | Add a hydroxyl or carboxyl group at the C5 position. | To form a new hydrogen bond interaction with a specific amino acid residue (e.g., Asp, Ser) in the target's binding pocket. |

| Fragment Linking | Fragment A: 2,7-dichloro-1-methyl-1H-1,3-benzodiazoleFragment B: A different small molecule (e.g., a substituted pyridine) | Connect Fragment A and Fragment B with a flexible alkyl or amide linker. | To create a high-affinity ligand that spans two adjacent binding sub-pockets, significantly increasing potency. frontiersin.org |

| Fragment Merging | Fragment A: 2,7-dichloro-1H-1,3-benzodiazoleFragment B: 1-methyl-1H-1,3-benzodiazole (overlapping) | This compound | To combine the essential features of two overlapping fragments into a single, more optimized molecule with improved ligand efficiency. frontiersin.org |

By applying these rational design principles, medicinal chemists can systematically explore the chemical space around the this compound core to develop derivatives with optimized properties for a specific biological target.

Elucidation of Cellular and Molecular Targets for this compound

Specific cellular and molecular targets for this compound have not been documented in the available literature. Research on other benzimidazole derivatives has identified various molecular targets, but this information is not specific to the compound .

No data regarding the receptor binding affinities and selectivity profiles of this compound across any protein families were found. Studies on other benzimidazole-containing molecules have shown binding to a range of receptors, such as the corticotropin-releasing factor 1 (CRF1) receptor by compounds like 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole. nih.gov However, these findings are not transferable to this compound.

There is no available information on the enzyme inhibition kinetics or potency of this compound for any identified biological targets. While various benzimidazole derivatives are known to inhibit enzymes such as prolyl oligopeptidase, there are no specific studies detailing such activity for this compound. tandfonline.com

The effect of this compound on key intracellular signaling pathways has not been reported. For other benzimidazole derivatives, modulation of pathways such as the ROS-dependent JNK signaling pathway has been observed in the context of cancer research. researchgate.net However, no such data exists for the specific compound of interest.

In Vitro Biological Efficacy Studies of this compound and its Analogues

No specific in vitro biological efficacy studies for this compound or its close analogues were found in the reviewed literature.

There is a lack of published data from cell-based assays investigating the effects of this compound on cellular proliferation, apoptosis, inflammation, or antimicrobial activity. Numerous studies have demonstrated these activities for other benzimidazole derivatives. For instance, certain novel benzimidazoles have been shown to induce apoptosis in cancer cell lines, and others exhibit anti-inflammatory or antimicrobial properties. nih.govnih.govnih.gov Without specific experimental results for this compound, no data tables on its biological activity can be generated.

No public records of high-throughput screening (HTS) or high-content screening (HCS) campaigns that specifically include and report on the activity of this compound were identified. While benzimidazole-based compound libraries are utilized in drug discovery, the results for this particular compound are not available.

Preclinical Pharmacological Profile of this compound

Following a comprehensive review of publicly available scientific literature, detailed preclinical data specifically for the compound this compound, corresponding to the requested sections on its pharmacological and biological investigations, could not be located. The benzimidazole scaffold is a well-studied pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov However, specific experimental results for the 2,7-dichloro-1-methyl substituted variant, as outlined below, are not present in the reviewed sources.

Pharmacological and Biological Investigations of 2,7 Dichloro 1 Methyl 1h 1,3 Benzodiazole Pre Clinical, in Vitro and in Vivo Models

Mechanisms of Action at the Sub-Cellular and Molecular Levels for this compound

Detailed Protein-Ligand Interaction Mechanisms (e.g., allosteric modulation, competitive binding)

No specific studies detailing the protein-ligand interaction mechanisms for this compound were found. Research on other benzimidazole derivatives indicates that they can act through various mechanisms, including competitive binding to enzyme active sites or allosteric modulation of receptor function. However, without experimental data for the specified compound, any discussion would be purely speculative.

Impact on Gene Expression and Proteomic Profiles

There is no available research on the effects of this compound on gene expression or proteomic profiles. Such studies are crucial for understanding the broader cellular response to a compound and identifying its potential molecular targets and pathways of action.

Cellular Localization and Subcellular Distribution of this compound

Information regarding the cellular uptake, accumulation, and distribution of this compound within subcellular compartments is not documented. The physicochemical properties of a compound, such as its lipophilicity and charge, heavily influence its ability to cross cellular membranes and localize to specific organelles, which in turn dictates its biological activity.

Regulation of Cellular Pathways and Network Perturbations

The impact of this compound on specific cellular signaling pathways and the resulting network perturbations have not been investigated. Understanding how a compound alters cellular networks is fundamental to elucidating its mechanism of action and potential therapeutic or toxic effects.

Computational and Theoretical Chemistry of 2,7 Dichloro 1 Methyl 1h 1,3 Benzodiazole

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole Derivatives

Further experimental and computational research would be required to generate the specific data needed to populate these sections.

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For benzimidazole (B57391) derivatives, both 2D and 3D QSAR approaches have been instrumental in designing molecules with enhanced efficacy for various therapeutic targets. researchgate.nettandfonline.com

2D QSAR: These models utilize molecular descriptors calculated from the 2D representation of a molecule. For a compound like this compound, key 2D descriptors would include:

Topological Descriptors: Indices that describe the connectivity of atoms.

Physicochemical Descriptors: Properties like molar refractivity, density, and the octanol-water partition coefficient (logP), which is crucial for predicting lipophilicity.

Electronic Descriptors: Parameters that describe the electronic properties of the molecule, such as dipole moment.

In studies on other benzimidazoles, descriptors for lipophilicity (logP) and electronic properties have been shown to govern their inhibitory activity against various biological targets. researchgate.net

3D QSAR: These more advanced models consider the three-dimensional structure of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps. tandfonline.com These maps highlight regions where steric bulk, electrostatic charge, and hydrophobic properties can be modified to improve biological activity. For this compound, a 3D QSAR study would involve:

Aligning it with a set of structurally similar compounds with known biological activity. ijpsonline.com

Calculating steric and electrostatic fields around the aligned molecules.

Using statistical methods like Partial Least Squares (PLS) to build a predictive model. tandfonline.com

The resulting contour maps would indicate that the dichloro substitutions on the benzene (B151609) ring likely contribute to hydrophobic interactions, while the nitrogen atoms of the diazole ring could be key hydrogen bond acceptors. tandfonline.com

Predictive Model Development and Validation for Biological Endpoints

The development of predictive QSAR models is a systematic process aimed at creating a statistically robust tool for forecasting the biological activity of new compounds. youtube.com For benzimidazole derivatives, this process has been successfully applied to predict activities ranging from anticancer to antimicrobial. researchgate.netmdpi.com

The process for a model relevant to this compound would follow these steps:

Data Set Selection: A dataset of benzimidazole analogues with experimentally determined activities (e.g., IC50 values) against a specific biological target is compiled. nih.gov

Model Building: The dataset is typically divided into a training set for building the model and a test set for validating it. tandfonline.com Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbor (k-NN), and Support Vector Machines (SVM), are employed to establish a relationship between molecular descriptors and activity. doi.orgnih.gov

Model Validation: The model's predictive power is rigorously assessed. Internal validation is often performed using cross-validation techniques like leave-one-out (LOO). researchgate.net External validation is performed by using the model to predict the activity of the test set compounds, which were not used in model creation. Key statistical metrics include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (Pred_R²). tandfonline.comnih.gov A high-quality model will have strong correlations for both the training and test sets.

The following table illustrates a hypothetical set of descriptors and their statistical relevance in a QSAR model for a series of benzimidazole analogs.

| Descriptor | Descriptor Type | Typical Contribution to Model | Example Statistical Metric (p-value) |

|---|---|---|---|

| cLogP | Lipophilicity | Positive correlation with cell permeability | <0.01 |

| Dipole Moment | Electronic | Influences binding to polar residues in a target | <0.05 |

| Molecular Weight | Steric/Size | Can negatively impact bioavailability if too high | <0.05 |

| Topological Polar Surface Area (TPSA) | Structural | Negative correlation with blood-brain barrier penetration | <0.01 |

Pharmacophore Modeling and Virtual Screening Applications for Novel this compound-Like Structures

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov

Ligand-Based and Structure-Based Pharmacophore Generation

Two primary approaches are used to generate pharmacophore models:

Ligand-Based Pharmacophore Generation: This method is used when the 3D structure of the biological target is unknown, but a set of active ligands is available. ujpronline.commdpi.com The ligands are conformationally analyzed and superimposed to identify common chemical features. For a molecule like this compound, a ligand-based model might identify features such as two hydrophobic centers (from the dichlorophenyl ring), a hydrogen bond acceptor (from a nitrogen atom), and an aromatic ring. tandfonline.comujpronline.com

Structure-Based Pharmacophore Generation: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), this method can be used. frontiersin.org The key interaction points between the protein and a known ligand are analyzed to create a pharmacophore model. This approach provides a more precise representation of the binding site's requirements. For instance, if this compound were docked into a kinase inhibitor binding site, the model would map the specific hydrophobic pockets accommodating the chloro groups and the hydrogen bond interactions with the diazole nitrogens. frontiersin.org

A hypothetical pharmacophore model for a benzimidazole derivative could include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Chemical Moiety | 3D Coordinates (Hypothetical) | Radius (Å) |

|---|---|---|---|

| Aromatic Ring (AR) | Benzene ring of benzimidazole | (1.5, 2.0, 0.5) | 1.5 |

| Hydrophobic (H) | Chloro-substituted region | (4.0, 1.2, -0.8) | 1.2 |

| Hydrogen Bond Acceptor (HBA) | N3 of the imidazole (B134444) ring | (-1.8, 3.5, 1.0) | 1.0 |

| Hydrophobic (H) | Methyl group at N1 | (-2.5, -1.0, 0.3) | 1.2 |

Identification of New Chemical Entities (NCEs) from Compound Libraries

Once a validated pharmacophore model is established, it can be used to screen large chemical databases (e.g., ZINC, PubChem, ChEMBL) for New Chemical Entities (NCEs). researchgate.net This virtual screening process filters millions of compounds to identify those that match the 3D query of the pharmacophore. nih.govresearchgate.net The workflow is as follows:

The pharmacophore model is used as a filter to rapidly screen a database.

Molecules that match the pharmacophore's features and spatial constraints are retained as "hits."

These hits, which may have completely different core structures (scaffold hopping) from the original benzimidazole, are then often subjected to further filtering, such as molecular docking and ADME property prediction, to prioritize the most promising candidates for synthesis and biological testing. nih.govymerdigital.com

This approach has successfully identified novel benzimidazole derivatives for various targets, demonstrating the power of using the benzimidazole scaffold as a starting point for discovering new bioactive molecules. nih.gov

In Silico Prediction of Biological Activity and ADME Properties for this compound (excluding toxicity prediction)

In silico tools are crucial in modern drug discovery for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential biological activities. rsc.orgnih.gov These predictions help identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. nih.govresearchgate.net

For this compound, various physicochemical properties that influence its ADME profile can be calculated. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." nih.gov

The table below shows predicted ADME-relevant properties for the target compound, calculated using computational models.

| Property | Predicted Value for this compound | Significance for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | 215.08 | <500 (Passes Lipinski's Rule) |

| cLogP (Octanol/Water Partition) | 3.45 | <5 (Passes Lipinski's Rule, indicates good lipophilicity) |

| Hydrogen Bond Donors | 0 | <5 (Passes Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 | <10 (Passes Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Low TPSA suggests good cell membrane permeability |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |

Computational Models for Permeability and Solubility

Permeability: The ability of a drug to pass through biological membranes, like the intestinal wall, is critical for its absorption. Computational models predict permeability based on molecular properties. mdpi.com One common in vitro method used to develop these models is the Parallel Artificial Membrane Permeability Assay (PAMPA), and computational models are often built to predict PAMPA results. acs.org Key descriptors used in these models include:

Lipophilicity (logP): Higher lipophilicity generally correlates with better passive diffusion across lipid membranes, up to a certain point.

Polar Surface Area (PSA): A lower PSA is associated with higher membrane permeability. nih.gov

Molecular Size and Shape: Smaller, more compact molecules tend to permeate more easily.

Solubility: Aqueous solubility is a prerequisite for a drug to be absorbed. Poor solubility is a major challenge in drug development. researchgate.net Computational models predict solubility (often as logS) using descriptors that capture the energy balance between the crystal lattice and solvation. semanticscholar.orgdiva-portal.org Important descriptors include:

LogP: Increased lipophilicity generally leads to decreased aqueous solubility.

Molecular Surface Areas: Non-polar surface area can be used to model the solvation process. diva-portal.org

Electronic Properties: Descriptors related to the distribution of electrons influence interactions with water molecules.

For this compound, its relatively high calculated logP and low TPSA suggest it would likely have good permeability but potentially limited aqueous solubility, a common trade-off for drug candidates. rsc.org

Advanced Spectroscopic and Crystallographic Studies in the Research Context of 2,7 Dichloro 1 Methyl 1h 1,3 Benzodiazole

X-ray Crystallography of 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole and its Co-crystals with Biological Targets

No published X-ray crystal structures for this compound, either as a standalone molecule or in a co-crystal with a biological target, were found. Consequently, a detailed discussion on its solid-state molecular conformation and specific ligand-protein interactions derived from such data is not possible.

Elucidation of Solid-State Molecular Conformations

Information on the solid-state conformation, including bond angles, dihedral angles, and crystal packing, is unavailable without an experimentally determined crystal structure.

Detailed Ligand-Protein Interaction Analysis from Co-crystal Structures

There are no co-crystal structures of this compound with any protein target deposited in public databases (e.g., the Protein Data Bank). As a result, an analysis of its binding mode, including hydrogen bonds, hydrophobic interactions, and other contacts within a protein active site, cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Studies

While general NMR data (¹H and ¹³C) for various benzimidazole (B57391) derivatives exist, specific advanced NMR studies (Saturation Transfer Difference, Ligand-Based Methods, and Protein-Observed NMR) focused on the interaction of this compound with biological targets have not been reported in the literature.

Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping

No studies utilizing STD-NMR to map the binding epitope of this compound have been published. This technique identifies which protons of a ligand are in close proximity to a protein receptor, but its application to this specific compound has not been documented.

Ligand-Based NMR Methods (e.g., fragment screening, NOESY)

There is no available research demonstrating the use of ligand-based NMR methods, such as fragment screening or Nuclear Overhauser Effect Spectroscopy (NOESY), to study the binding or conformational properties of this compound.

Protein-Observed NMR for Binding Site Characterization

No literature was found that employs protein-observed NMR techniques, like ¹H-¹⁵N HSQC titration experiments, to characterize the binding site of this compound on a protein target. Such studies would involve monitoring chemical shift perturbations in the protein's signals upon ligand binding, but this has not been reported for this compound.

Mass Spectrometry (MS) Applications in Complex Biological Systems for this compound (e.g., Metabolite Identification in Animal Models, Protein Adducts)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the identification, quantification, and structural elucidation of molecules. In the study of xenobiotics like this compound within complex biological systems, MS is indispensable for characterizing metabolic pathways and molecular interactions. While specific experimental data for this compound is not extensively available in public literature, the application of established MS methodologies can be described. General metabolic pathways for benzimidazole derivatives often involve oxidation and conjugation reactions, which are primarily facilitated by cytochrome P-450 and microsomal flavin monooxygenase systems. nih.gov These transformations can be elucidated using advanced MS techniques.

High-Resolution Mass Spectrometry for Structural Confirmation of Metabolites (non-toxicological)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds, such as metabolites. In the context of this compound, HRMS coupled with liquid chromatography (LC) would be the primary tool for identifying its biotransformation products in biological matrices like plasma, urine, or liver microsome incubates.

The general metabolism of benzimidazoles involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with endogenous molecules like glucuronic acid or sulfate). mdpi.com For this compound, hypothetical metabolic transformations could include hydroxylation of the benzene (B151609) ring, demethylation of the N-methyl group, or dechlorination, followed by conjugation.

An LC-HRMS workflow would involve:

Sample Preparation: Extraction of the parent compound and its metabolites from the biological matrix.

Chromatographic Separation: Separation of the various metabolites from the parent compound and endogenous matrix components using liquid chromatography.

HRMS Analysis: Accurate mass measurement of the parent and metabolite ions. The distinctive isotopic pattern of the two chlorine atoms in this compound would serve as a clear marker to identify related metabolites.

Tandem MS (MS/MS): Fragmentation of the metabolite ions to obtain structural information. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. scispace.comresearchgate.net

The data obtained would allow for the confident structural confirmation of metabolites formed in vivo or in vitro.

Illustrative Example of Potential Metabolites Identified by HRMS

This table is for illustrative purposes only and represents hypothetical data.

| Hypothetical Metabolite | Proposed Transformation | Exact Mass [M+H]⁺ (Da) | Observed m/z in HRMS |

|---|---|---|---|

| Parent Compound | - | 215.0035 | 215.0034 |

| M1: Monohydroxylation | Oxidation | 231.0000 | 230.9998 |

| M2: N-demethylation | Oxidation | 200.9879 | 200.9877 |

| M3: Glucuronide Conjugate of M1 | Conjugation (Phase II) | 407.0315 | 407.0313 |

Native Mass Spectrometry for Ligand-Protein Complex Characterization

Native Mass Spectrometry is a specialized technique that analyzes intact proteins and non-covalent protein-ligand complexes under non-denaturing conditions. This allows for the direct observation of binding stoichiometry and the estimation of binding affinities.

Should this compound have a specific protein target, native MS would be a key technique to characterize this interaction. The experiment involves:

Sample Preparation: The target protein is buffer-exchanged into a volatile aqueous solution (e.g., ammonium (B1175870) acetate) to maintain its native conformation.

Incubation: The protein is incubated with varying concentrations of this compound.

Gentle Ionization: The mixture is introduced into the mass spectrometer using a soft ionization technique, typically nano-electrospray ionization (nESI), which preserves the non-covalent interactions.

Mass Analysis: The mass spectrometer detects the mass of the unbound protein (apo-protein) and the protein-ligand complex (holo-protein). The mass shift between the apo and holo forms corresponds to the mass of the bound ligand(s).

By analyzing the relative intensities of the apo and holo protein signals across a range of ligand concentrations, it is possible to determine the binding stoichiometry (e.g., 1:1, 1:2 protein-to-ligand ratio) and calculate the dissociation constant (Kd), a measure of binding affinity.

Illustrative Example of Native MS Data for Ligand Binding

This table is for illustrative purposes only and represents hypothetical data for the binding of this compound to a hypothetical 30 kDa target protein.

| Species Observed | Expected Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| Apo-Protein | 30,000 | 30,000.5 | Unbound target protein |

| Protein-Ligand Complex (1:1) | 30,214 | 30,214.7 | Protein with one molecule of the compound bound |

| Protein-Ligand Complex (1:2) | 30,428 | - | Not observed, suggesting 1:1 stoichiometry |

Emerging Research Directions and Future Perspectives for 2,7 Dichloro 1 Methyl 1h 1,3 Benzodiazole

Exploration of Novel Therapeutic Area Applications for 2,7-Dichloro-1-methyl-1H-1,3-benzodiazole (strictly pre-clinical stage)

No preclinical studies for any therapeutic application of this compound have been published.

Repurposing and Polypharmacology Investigations

The concepts of drug repurposing and polypharmacology, which involve finding new uses for existing compounds and understanding their multi-target interactions, are critical in modern drug discovery. However, no specific studies were identified that apply these approaches to this compound. Research on other benzimidazole (B57391) derivatives suggests that the core structure can interact with multiple biological targets, a key aspect of polypharmacology. nih.gov

Addressing Unmet Medical Needs with Benzodiazole Derivatives

While various benzimidazole derivatives are being explored for unmet medical needs, including novel anticancer and antimicrobial agents, there is no specific research detailing the potential of this compound for any particular disease. nih.govresearchgate.netresearchgate.net The development of new therapeutic agents is a complex process, and research has not yet focused on this specific compound for such applications.

Challenges and Opportunities in Advancing this compound-Based Research

General challenges in advancing research on substituted benzimidazoles can be inferred, but specific data for this compound is unavailable.

Addressing Selectivity and Off-Target Effects (from a mechanistic research perspective)

Mechanistic studies to understand a compound's selectivity and potential off-target effects are fundamental for its development as a therapeutic agent. For this compound, no such mechanistic or selectivity profiling studies have been published. Structure-activity relationship (SAR) studies on other benzimidazoles indicate that the nature and position of substituents on the benzimidazole ring are crucial for activity and selectivity. nih.govnih.gov

Strategies for Improving Druglike Properties (without discussing clinical ADME)

Improving druglike properties, such as solubility and metabolic stability, is a key challenge in medicinal chemistry. While general strategies exist for the benzimidazole class of compounds, for instance, by modifying substituents, no research has been published that specifically addresses the optimization of these properties for this compound. nih.gov

Interdisciplinary Collaborations and Translational Research in Benzodiazole Chemistry

Translational research and interdisciplinary collaborations are essential for moving a compound from the laboratory to clinical application. nih.gov The development of benzimidazole derivatives often involves collaboration between synthetic chemists, biologists, and pharmacologists. However, there is no indication of such focused efforts for this compound in the current body of scientific literature.

Q & A

Q. Example Protocol :

Dissolve 1H-1,3-benzodiazole in DMF.

Add methyl iodide and K₂CO₃; reflux at 80°C for 6 hours.

Perform chlorination using PCl₅ in toluene under nitrogen atmosphere.

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | DMF | 80°C | 6 h | 75–85 |

| Chlorination | PCl₅ | Toluene | 110°C | 12 h | 60–70 |

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the methyl group at N1 appears as a singlet (~δ 3.5 ppm), while aromatic protons show splitting due to chlorine’s electronegativity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₈H₆Cl₂N₂: calc. 215.99, observed 215.98) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. Use SHELX programs (e.g., SHELXL) for structure refinement .

Q. Table 2: Key Spectral Signatures

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR | δ 3.5 (s, 3H, N-CH₃), δ 7.2–7.8 (m, Ar-H) | |

| ¹³C NMR | δ 38.2 (N-CH₃), δ 120–140 (Ar-C) | |

| HRMS | m/z 215.98 [M+H]⁺ |

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Screening : Replace DMF with DMSO for higher boiling points, enabling longer reaction times without solvent loss .

- Catalyst Use : Add catalytic KI to enhance methyl iodide reactivity in alkylation steps .

- Temperature Control : Gradual heating during chlorination reduces side products (e.g., over-chlorination).

- Workup Procedures : Use column chromatography (silica gel, hexane/EtOAc) to isolate pure product .

Case Study :

A 15% yield increase was achieved by switching from DMF to DMSO and extending reflux time from 6 to 8 hours .

Advanced: How can researchers resolve contradictions in spectral data interpretation (e.g., ambiguous NOE signals or IR stretches)?

Methodological Answer:

- Multi-Technique Validation : Cross-check NMR data with IR (C-Cl stretch ~750 cm⁻¹) and X-ray crystallography .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

- SHELX Refinement : For crystallographic ambiguities, employ SHELXL to refine occupancy ratios and thermal parameters .

Example :

A conflicting NOE signal between H2 and H7 was resolved via X-ray analysis, confirming the 2,7-dichloro configuration .

Advanced: What strategies enable functionalization of the benzodiazole ring for enhanced bioactivity?

Methodological Answer:

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to modulate electronic properties .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at position 4 .

- Reductive Amination : Attach piperidine or morpholine moieties to improve solubility and target affinity .

Q. Table 3: Functionalization Routes

| Position | Reaction Type | Reagents | Application |

|---|---|---|---|

| 4 | Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Kinase inhibitor design |

| 5 | Nitration | HNO₃, H₂SO₄ | Antibacterial agents |

| N1 | Alkylation | R-X, K₂CO₃ | Solubility enhancement |

Advanced: What is the role of this compound in medicinal chemistry, particularly in target interaction studies?

Methodological Answer:

- Binding Assays : Conduct fluorescence polarization to measure affinity for enzymes (e.g., kinases) or receptors .

- Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., EGFR tyrosine kinase) .

- SAR Studies : Modify substituents to correlate structural changes with activity (e.g., Cl vs. F at position 7) .

Example :

In a 2024 study, 2,7-dichloro derivatives showed IC₅₀ = 12 nM against E. coli DNA gyrase, attributed to chlorine’s hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.